

Environmental Fate of Fenoprop Ethanolamine: A Technical Whitepaper

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Compound of Interest

Compound Name: *Fenoprop ethanolamine*

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Introduction

Fenoprop, also known by its chemical name 2-(2,4,5-trichlorophenoxy)propionic acid and the trade name Silvex, is a systemic phenoxy herbicide.[1] Historically, it was utilized for the control of woody and broadleaf weeds in various agricultural and aquatic settings.[2] Fenoprop was often formulated as an ethanolamine salt to enhance its solubility in water for application.

This technical guide provides a comprehensive overview of the environmental fate of Fenoprop, with the understanding that in the environment, **Fenoprop ethanolamine** rapidly dissociates. This dissociation releases the Fenoprop acid anion and the ethanolamine cation. The environmental behavior and toxicological profile are therefore primarily governed by the Fenoprop acid.[1] The ethanolamine cation is readily biodegradable and not considered a significant environmental concern.

This document details the persistence, mobility, and degradation pathways of Fenoprop in various environmental compartments. It includes summaries of quantitative data, detailed descriptions of relevant experimental protocols based on international guidelines, and visual representations of key environmental processes.

Physicochemical Properties

The environmental transport and partitioning of Fenoprop are influenced by its physicochemical properties. As an acidic herbicide, its solubility and sorption characteristics are pH-dependent.

Property	Value	Reference
IUPAC Name	2-(2,4,5-trichlorophenoxy)propanoic acid	[1]
CAS Registry Number	93-72-1	[1]
Molecular Formula	C ₉ H ₇ Cl ₃ O ₃	[1]
Molar Mass	269.51 g/mol	[1]
Water Solubility	Slightly soluble (pH dependent)	[1]
pKa	2.84	[1]
Log Kow (Octanol-Water Partition Coefficient)	3.80	[1]

Environmental Fate and Transport

The environmental fate of Fenoprop is dictated by a combination of transport and degradation processes, including sorption to soil and sediment, biodegradation, photodegradation, and hydrolysis.

Soil Persistence and Mobility

The persistence of Fenoprop in soil is a critical factor in determining its potential for long-term environmental impact and off-site transport. Its mobility in soil is largely governed by its adsorption to soil particles.

Table 1: Soil Persistence and Mobility of Fenoprop

Parameter	Value	Environmental Significance	Reference
Soil Half-life ($t_{1/2}$)	12 - 17 days	Indicates moderate persistence in soil.	[2]
Soil Adsorption Coefficient (K_{oc})	74 - 107 L/kg	Suggests high to very high mobility in soil, with a potential for leaching, particularly in soils with low organic matter.	[1]

The persistence and mobility of Fenoprop are influenced by soil type, organic matter content, pH, temperature, and microbial activity.[3]

Fate in Aquatic Systems

In aquatic environments, Fenoprop is subject to several degradation processes. While it has a low vapor pressure and Henry's Law constant, indicating that volatilization from water is not a significant dissipation route, other processes are more prominent.[2]

- Photodegradation: Fenoprop is susceptible to photooxidation, particularly near the water's surface where it is exposed to sunlight.[2]
- Biodegradation: Microbial communities in water and sediment can contribute to the degradation of Fenoprop.
- Sorption: Fenoprop can adsorb to suspended solids and sediment, which can act as a sink and a reservoir for the compound.

Degradation Pathways

Fenoprop undergoes both biotic and abiotic degradation in the environment, leading to the formation of various transformation products.

Biodegradation

Microbial degradation is a key process in the dissipation of Fenoprop from soil and water. The primary initial step in the biodegradation of Fenoprop is the cleavage of the ether linkage to form 2,4,5-trichlorophenol.[2][4] This is followed by further degradation of the aromatic ring. While the complete pathway for Fenoprop is not fully elucidated in the provided search results, the degradation of the closely related herbicide 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) by *Burkholderia cepacia* AC1100 involves the conversion of 2,4,5-trichlorophenol to 2,5-dichlorohydroquinone, followed by further dechlorination and ring cleavage.[5] It is plausible that Fenoprop follows a similar degradation cascade.

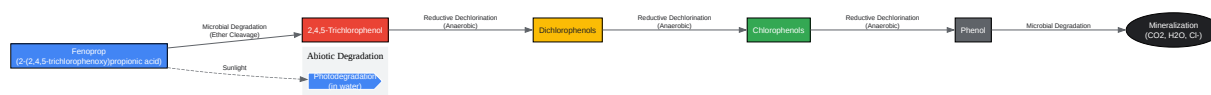
Under anaerobic conditions, the degradation of 2,4,5-T has been shown to proceed via reductive dechlorination, with the formation of dichlorophenols, chlorophenols, and ultimately phenol, which is then mineralized.[6]

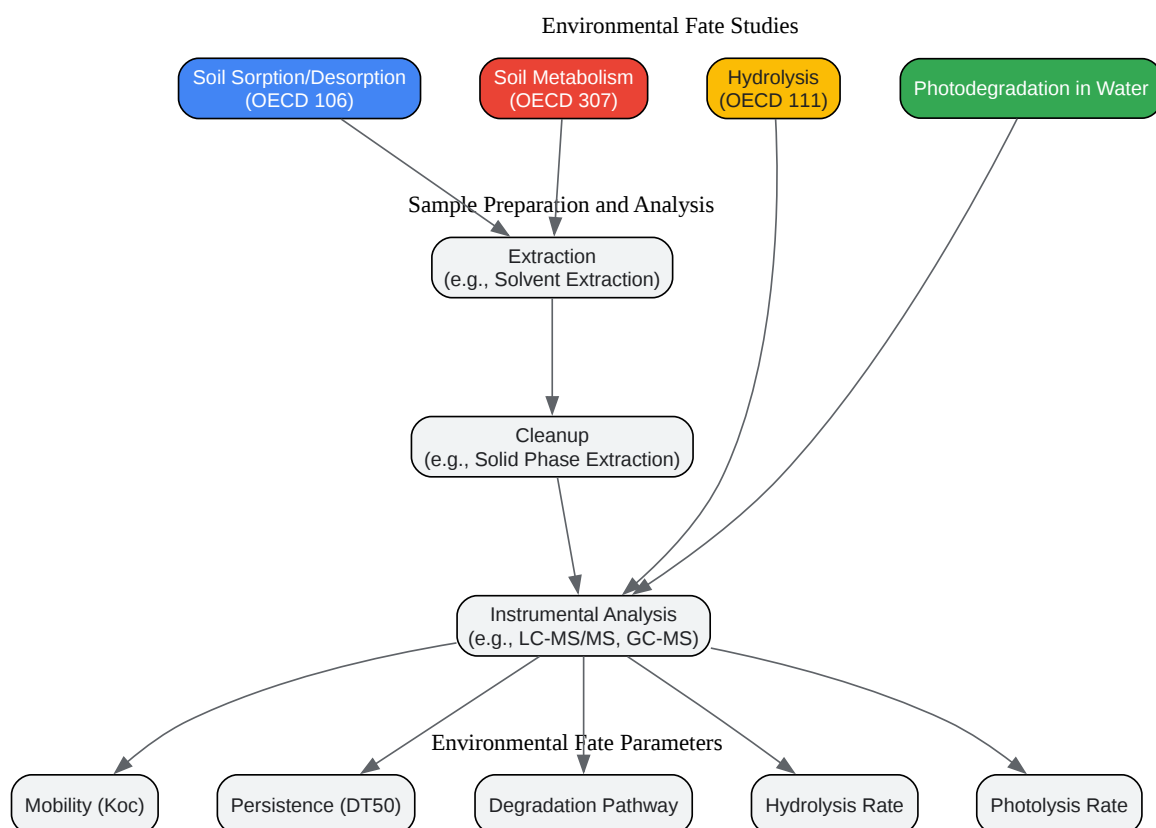
Abiotic Degradation

Photodegradation is a significant abiotic degradation pathway for Fenoprop, especially in aquatic systems.[2] Exposure to sunlight can lead to the breakdown of the molecule.

Hydrolysis of the ester forms of Fenoprop occurs rapidly; however, the ether linkage of the Fenoprop acid itself is generally stable to hydrolysis under typical environmental pH conditions.[7]

The following diagram illustrates the principal degradation pathways for Fenoprop.





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